6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methylnicotinic acid
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Overview
Description
6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpyridine-3-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino acid derivative. This compound is primarily used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpyridine-3-carboxylic acid typically involves the following steps:
Protection of the amino group: The amino group is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.
Formation of the carboxylic acid: The protected amino acid is then reacted with a suitable reagent to form the carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk protection of amino groups: Large quantities of amino acids are protected using fluorenylmethoxycarbonyl chloride.
Efficient formation of carboxylic acid derivatives: The protected amino acids are then converted to carboxylic acid derivatives using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpyridine-3-carboxylic acid undergoes several types of chemical reactions, including:
Substitution reactions: The compound can undergo nucleophilic substitution reactions where the Fmoc group is replaced by other nucleophiles.
Deprotection reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amino group.
Common Reagents and Conditions
Fmoc removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Substitution reactions: Various nucleophiles can be used depending on the desired product.
Major Products
Deprotected amino acid: Removal of the Fmoc group yields the free amino acid.
Substituted derivatives: Nucleophilic substitution reactions yield various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpyridine-3-carboxylic acid is widely used in scientific research, particularly in:
Peptide synthesis: The compound is used to protect amino groups during the synthesis of peptides, allowing for the sequential addition of amino acids.
Biological studies: It is used in the synthesis of peptides and proteins for biological studies, including enzyme-substrate interactions and receptor binding studies.
Medicinal chemistry: The compound is used in the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
The primary mechanism of action of 6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpyridine-3-carboxylic acid involves the protection of amino groups during chemical reactions. The Fmoc group prevents unwanted reactions at the amino site, allowing for selective reactions at other functional groups. The Fmoc group can be removed under basic conditions to reveal the free amino group, which can then participate in further reactions .
Comparison with Similar Compounds
Similar Compounds
N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Glu-OtBu: A similar compound with an Fmoc-protected glutamic acid derivative.
Uniqueness
6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpyridine-3-carboxylic acid is unique due to its specific structure, which includes a pyridine ring and a methyl group at the 4-position. This structure provides distinct chemical properties and reactivity compared to other Fmoc-protected amino acids.
Properties
Molecular Formula |
C22H18N2O4 |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
6-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C22H18N2O4/c1-13-10-20(23-11-18(13)21(25)26)24-22(27)28-12-19-16-8-4-2-6-14(16)15-7-3-5-9-17(15)19/h2-11,19H,12H2,1H3,(H,25,26)(H,23,24,27) |
InChI Key |
NJYFCQHGGHETFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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